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Compound of Interest

1-(3-Bromophenyl)cyclobutane-1-
Compound Name:
carbonitrile

cat. No.: B1287881

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential applications of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, a compound of
interest in synthetic and medicinal chemistry.

Chemical Structure and Identifiers

1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a chemical compound featuring a
cyclobutane ring and a nitrile group attached to a phenyl ring substituted with a bromine atom
at the meta position.

Visual Representation of Chemical Structure:
Caption: 2D structure of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Table 1: Chemical Identifiers[1]
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Identifier Value

IUPAC Name 1-(3-bromophenyl)cyclobutane-1-carbonitrile
CAS Number 29786-38-7

Molecular Formula C11H10BrN

Molecular Weight 236.11 g/mol

SMILES C1CC(C1)(C#N)C2=CC(=CC=C2)Br

InChl Key DXDKVAHRJJAWOH-UHFFFAOY SA-N

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 1-(3-
Bromophenyl)cyclobutane-1-carbonitrile.

Table 2: Computed Physicochemical Properties|[1]

Property Value
Molecular Weight 236.11 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 1

Exact Mass

234.99966 g/mol

Monoisotopic Mass

234.99966 g/mol

Topological Polar Surface Area 23.8 A2

Heavy Atom Count 13

Complexity 236
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Synthesis

A plausible and commonly employed synthetic route to 1-(3-Bromophenyl)cyclobutane-1-
carbonitrile involves the reaction of (3-Bromophenyl)acetonitrile with 1,3-dibromopropane.
This reaction proceeds via a nucleophilic substitution mechanism where the carbanion
generated from the deprotonation of the acetonitrile attacks the electrophilic carbon atoms of
1,3-dibromopropane, leading to the formation of the cyclobutane ring.

Logical Workflow for Synthesis:
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Caption: General workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical):

e To a solution of (3-Bromophenyl)acetonitrile (1.0 eq) in a suitable solvent such as
dimethylformamide (DMF) or acetone, a strong base like sodium hydride (NaH) or a milder
base such as potassium carbonate (K2CO3) is added portion-wise at room temperature
under an inert atmosphere.
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e The reaction mixture is stirred for a period to allow for the formation of the corresponding
carbanion.

e 1,3-Dibromopropane (1.1-1.5 eq) is then added dropwise to the reaction mixture.

e The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the
starting material is consumed.

e Upon completion, the reaction is cooled to room temperature and quenched with water.

e The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

e The crude product is then purified by column chromatography on silica gel to afford the pure
1-(3-Bromophenyl)cyclobutane-1-carbonitrile.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile is
not readily available in the public domain, the following are predicted key features based on its
structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data
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Predicted Key Features

1H NMR

- Aromatic protons (4H) in the range of 6 7.2-7.8
ppm, showing characteristic splitting patterns for
a meta-substituted benzene ring. - Cyclobutane
methylene protons (6H) exhibiting complex
multiplets in the upfield region, likely between &
1.5-3.0 ppm, due to diastereotopicity and ring

puckering.

13C NMR

- Aromatic carbons appearing in the & 120-140
ppm region, with the carbon attached to bromine
showing a characteristic shift. - The quaternary
carbon of the cyclobutane ring attached to the
phenyl and nitrile groups would be significantly
downfield. - The nitrile carbon (C=N) would
appear around 6 120-125 ppm. - Cyclobutane
methylene carbons would be observed in the

upfield region.

FT-IR (cm™1)

- A sharp, medium-intensity peak around 2240-
2260 cm™1 corresponding to the C=N stretch. -
Aromatic C-H stretching vibrations above 3000
cm~1, - Aliphatic C-H stretching vibrations just

below 3000 cm~1. - C-Br stretching vibration in

the fingerprint region (typically below 700 cm™1).

Mass Spec (m/z)

- Amolecular ion peak [M]* and a [M+2]* peak
of approximately equal intensity, which is
characteristic of a monobrominated compound. -
Fragmentation patterns would likely involve the
loss of the nitrile group and fragmentation of the

cyclobutane ring.

Potential Applications in Drug Discovery and

Development
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While no specific biological activities have been reported for 1-(3-Bromophenyl)cyclobutane-
1-carbonitrile itself, the cyclobutane moiety is recognized as a valuable scaffold in medicinal
chemistry. The incorporation of a cyclobutane ring can impart desirable properties to drug
candidates, such as increased metabolic stability, improved pharmacokinetic profiles, and novel
three-dimensional arrangements for receptor binding.

The presence of the bromine atom on the phenyl ring provides a handle for further chemical
modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for
the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing
additional points for diversification.

Logical Relationship for Drug Discovery Application:
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Chemical Modification
(e.g., Cross-Coupling, Nitrile Hydrolysis)

SAR Studies
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Caption: Role as a scaffold in a drug discovery workflow.

Given the structural motifs present, this compound could serve as a starting point for the
development of novel therapeutics targeting a range of biological targets. The exploration of its
biological activity is a promising area for future research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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